1,5-Dibromopentane

Übersicht

Beschreibung

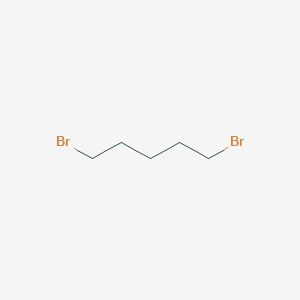

1,5-Dibromopentane: is an organic compound with the molecular formula C5H10Br2 . It is a colorless to pale yellow liquid at room temperature and is known for its role as an intermediate in organic synthesis. The compound is also referred to as pentamethylene dibromide and is characterized by the presence of two bromine atoms attached to the terminal carbons of a five-carbon chain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,5-Dibromopentane can be synthesized through the bromination of pentane-1,5-diol. The process involves the following steps:

- In a 500-milliliter three-necked flask fitted with a stirrer, reflux condenser, and dropping funnel, 154 grams of 48% hydrobromic acid is added.

- The flask is cooled in an ice bath, and 130 grams of concentrated sulfuric acid is added slowly with stirring.

- To the resulting ice-cold solution, 35 grams of redistilled commercial pentane-1,5-diol is added dropwise.

- The reaction mixture is allowed to stand for 24 hours and then heated for 3 hours on a steam bath.

- The mixture separates into two layers, and the lower layer is washed with water, 10% sodium carbonate solution, and water again, then dried with magnesium sulfate .

Industrial Production Methods: Another method involves the bromination of tetrahydropyran:

- A mixture of 250 grams of 48% hydrobromic acid and 75 grams of concentrated sulfuric acid is placed in a 500-milliliter round-bottom flask.

- 21.5 grams of redistilled tetrahydropyran is added, and the mixture is refluxed gently for 3 hours.

- The lower layer of dibromide is separated and purified similarly to the previous method .

Analyse Chemischer Reaktionen

Types of Reactions: 1,5-Dibromopentane undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as primary amines to form N-alkylated piperidines.

Formation of Grignard Reagents: It can be used to prepare 1,5-di-Grignard reagents, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Primary Amines: React with this compound to form N-alkylated piperidines.

Sodium Sulfide: Reacts with this compound to form tetrydrothiopyran (thiane).

Major Products:

N-Alkylated Piperidines: Formed from the reaction with primary amines.

Tetrydrothiopyran (Thiane): Formed from the reaction with sodium sulfide.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1,5-Dibromopentane is widely utilized as a reagent in the synthesis of pharmaceutical compounds. Its role as a synthetic intermediate is crucial for developing drugs with enhanced therapeutic properties. Notable applications include:

- Synthesis of Novel Drug Candidates : It is employed in the creation of compounds with biological activity, including potential treatments for various diseases. For example, it is used in the synthesis of N-alkylated piperidines and spirocyclic pyrrolidones, which have shown promise in medicinal chemistry .

- Antibacterial and Antitumor Agents : Research has indicated that derivatives synthesized from this compound exhibit antibacterial and antitumor properties. For instance, studies focus on the synthesis of hydroxamic acids that can inhibit histone deacetylases, contributing to cancer treatment .

Agrochemical Applications

In the agrochemical sector, this compound serves as a building block for various herbicides and pesticides. Its ability to modify surface properties makes it valuable in formulating surfactants that enhance the efficacy of agricultural chemicals.

Chemical Synthesis and Material Science

This compound acts as a versatile building block in organic synthesis. Some key applications include:

- Preparation of Grignard Reagents : It is used to prepare 1,5-di-Grignard reagents which are essential for further synthetic transformations in organic chemistry .

- Synthesis of Specialty Chemicals : The compound is involved in creating lubricants, adhesives, and other specialty chemicals due to its reactivity with various functional groups .

Case Study 1: Synthesis of Dezocine

Research highlighted the use of this compound in synthesizing (R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone, a key intermediate for dezocine, an analgesic drug. This synthesis showcases the compound's utility in producing enantiomerically pure substances critical for pharmaceutical applications .

Case Study 2: Reactive Oxygen Species Inhibitors

A study focused on developing reactive oxygen species (ROS) inhibitors utilized derivatives of this compound to enhance cellular viability under oxidative stress conditions. This application underscores its importance in biomedical research aimed at protecting cells from damage caused by UV exposure .

Data Tables

Future Research Directions

Future investigations may focus on:

- Enzymatic Transformations : Exploring the reactivity of this compound with enzymes could lead to novel biocatalytic processes for synthesizing valuable organic compounds .

- Selective Functionalization : Developing methodologies to achieve regioselective transformations on this compound may yield diverse derivatives with tailored chemical properties.

Wirkmechanismus

The mechanism of action of 1,5-dibromopentane primarily involves its reactivity as a dibromoalkane. The bromine atoms in the compound are highly reactive and can undergo nucleophilic substitution reactions. This reactivity allows this compound to act as an intermediate in the formation of various organic compounds. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of Grignard reagents or N-alkylated piperidines .

Vergleich Mit ähnlichen Verbindungen

- 1,3-Dibromopropane

- 1,4-Dibromobutane

- 1,6-Dibromohexane

- 1,2-Dibromoethane

Comparison: 1,5-Dibromopentane is unique due to its five-carbon chain, which provides a balance between reactivity and stability. Compared to shorter-chain dibromoalkanes like 1,2-dibromoethane, it offers more flexibility in organic synthesis. Longer-chain dibromoalkanes like 1,6-dibromohexane may have different reactivity profiles due to the increased chain length .

Biologische Aktivität

1,5-Dibromopentane (CHBr), a dibromoalkane, has garnered attention in various fields of chemistry and biology due to its potential applications as a reagent and its biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, enzymatic interactions, and implications for drug development.

This compound is synthesized through various methods, typically involving the bromination of pentane. It serves as a versatile intermediate in organic synthesis, enabling the formation of more complex molecules. Its structure allows for nucleophilic substitutions and other reactions that are critical in drug design and development.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that modifications of compounds related to this compound can enhance their anticancer properties. For instance, a derivative compound synthesized using this compound showed improved cytotoxic effects compared to its parent compound against human lung adenocarcinoma (A549), chronic myeloid leukemia (K562), liver cancer (HepG2), and cervical cancer (HeLa) cell lines. The results indicated that the modified compound had cytotoxicity approximately 5-8 times stronger than that of the parent compound .

Table 1: Cytotoxic Effects of Modified Compounds Derived from this compound

| Compound | Cell Line | IC50 (µM) | Relative Cytotoxicity |

|---|---|---|---|

| Parent Compound | A549 | 40 | 1x |

| Modified Compound | A549 | 5 | 8x |

| Parent Compound | K562 | 35 | 1x |

| Modified Compound | K562 | 4 | 8.75x |

| Parent Compound | HepG2 | 30 | 1x |

| Modified Compound | HepG2 | 3.5 | 8.57x |

| Parent Compound | HeLa | 25 | 1x |

| Modified Compound | HeLa | 3.2 | 7.81x |

The mechanism underlying the cytotoxic effects of compounds derived from this compound involves the induction of reactive oxygen species (ROS) and apoptosis in cancer cells. Increased ROS production has been linked to the activation of apoptotic pathways, particularly in A549 cells. The modified compounds were found to up-regulate pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins such as Bcl-2 , indicating a shift towards apoptosis through mitochondrial pathways .

Enzymatic Interactions

This compound's potential as a substrate for enzymatic transformations has also been explored. Research suggests that it can be utilized in biocatalytic processes where enzymes facilitate reactions that would otherwise be difficult or impossible under normal conditions. Studies focusing on its interaction with specific enzymes could lead to new methodologies for synthesizing valuable organic compounds .

Case Study: Antitumor Efficacy

A notable case study involved the synthesis of a mitochondrion-targeted compound using a linker derived from this compound. This compound was evaluated for its antitumor efficacy against A549 cells both in vitro and in vivo. The results demonstrated significant inhibition of tumor growth and metastasis, highlighting the potential application of dibromopentane derivatives in cancer therapy .

Case Study: Inhibition of ROS Production

Another study investigated the role of dibromopentane derivatives in inhibiting NADPH oxidase (NOX) enzymes implicated in skin carcinogenesis due to excessive ROS production. By modifying dibromopentane derivatives to inhibit NOX assembly, researchers aimed to reduce oxidative stress in skin cells exposed to UV radiation. This approach showed promise in enhancing cell viability and reducing DNA damage caused by oxidative stress .

Future Research Directions

The exploration of selective functionalization of this compound presents an exciting avenue for future research. Developing novel reagents or catalysts could enable more efficient transformations and lead to a broader range of biologically active compounds. Additionally, further studies on the substrate specificity of enzymes interacting with dibromopentane derivatives may uncover new pathways for drug development and therapeutic applications .

Eigenschaften

IUPAC Name |

1,5-dibromopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBODDUNKEPPBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049395 | |

| Record name | 1,5-Dibromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,5-Dibromopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-24-0 | |

| Record name | 1,5-Dibromopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dibromopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-DIBROMOPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 1,5-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Dibromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dibromopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DIBROMOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8Q228QYS1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,5-dibromopentane?

A1: The molecular formula of this compound is C5H10Br2 and its molecular weight is 230.0 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound can be characterized using 1H NMR. A characteristic signal is the α-CH2 triplet at δ −0.81 (J = 9 Hz). [] Other characterization methods include titration, quenching with chlorotrimethylsilane, and GLC. [, , ]

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in ether, tetrahydrofuran (THF), and hydrocarbons. []

Q4: What are some applications of this compound in organic synthesis?

A4: this compound is a versatile reagent for constructing various ring systems:

- Cyclopentane Derivatives: Electrochemical reduction of this compound derivatives in THF or DMSO produces cyclopentane derivatives. []

- Tetrahydropyran Derivatives: Treatment of this compound derivatives with silver nitrate leads to tetrahydropyran derivatives, particularly those bearing electron-withdrawing groups at the α-position to the oxygen atom. [, ]

- Tetrahydrofurfuryl Alcohol Derivatives: Similar to tetrahydropyrans, treating 4-acetoxy-1,5-dibromopentane derivatives (obtained through specific photochemical reactions) with silver nitrate yields tetrahydrofurfuryl alcohol derivatives. []

- Heteracyclohexanes: 3-substituted 1,5-dibromopentanes are important intermediates in the preparation of liquid crystals containing 6-membered heterocyclic rings. []

- Spiro[cycloalkanephenalenes]: Reaction of the phenalenyl anion with this compound forms a precursor that can undergo ring closure to yield spiro[cyclohexane-1,1′-[1H]phenalene]. []

Q5: Can this compound be used to synthesize macrocycles?

A5: Yes, this compound can be used to create macrocyclic compounds:

- Macrocyclic Tetrathioethers: Reaction of this compound with (Z)-disodium-1,2-dicyanoethene-1,2-dithiolate under reflux in dioxane yields a mixture of (Z,Z)-, (Z,E)-, and (E,E)-isomers of the corresponding unsaturated macrocyclic tetrathioether. []

- Macrocyclic Schiff base: A new dialdehyde, 1,5-bis(2-formylphenyl)pentane, synthesized from this compound and salicylaldehyde can further react with 2,6-diaminopyridine to form a macrocyclic ligand. This ligand readily forms complexes with various metal ions like Cu(II), Ni(II), Pb(II), Zn(II), Cd(II), and La(III). []

Q6: How is this compound used in the synthesis of ionic liquids?

A7: this compound reacts with secondary amines under microwave irradiation in the presence of potassium carbonate and water to yield heterocyclic salts. These salts can be further subjected to anion exchange with lithium bis(trifluoromethanesulfonyl)imide to produce high yield and purity heterocyclic ionic liquids, such as piperidinium ionic liquids. []

Q7: How does the length of the dibromoalkane chain impact reactions with 1,2-phenylenebis(phosphine) in the presence of copper (I)?

A7: The reaction outcome is highly dependent on the chain length:

- 1,4-dibromobutane: Yields 1,2-phenylenebis(phospholane). []

- This compound: Forms 1,2-phenylenebis(phosphorinane). []

- 1,3-dibromopropane: Produces a mixture of phosphines including (R, R)-(±)/(R, S)-2,3,4,5-tetrahydro-1H-1,5-benzodiphosphepine and various other derivatives, highlighting the complexity and sensitivity of the reaction to the dibromoalkane chain length. []

Q8: Does altering the alkyl chain length of α,ω-dibromoalkanes influence their reactivity with 20-π-electron β-tetrakis(trifluoromethyl)-meso-tetraphenylporphyrin?

A8: Yes, the length of the α,ω-dibromoalkane significantly affects the reaction outcome:

- 1,4-dibromobutane: Leads to the formation of an N,N′-bridged isophlorin. [, ]

- 1,3-dibromopropane or this compound: Results in either N-monoalkylated or N,N′-dialkylated isophlorins depending on specific reaction conditions. [, ]

Q9: What are some specific applications of this compound derivatives?

A9: Beyond its use as a synthetic building block, this compound derivatives find application in diverse fields:

- Liquid Crystals: this compound serves as a key component in synthesizing liquid crystalline polyethers. Its reaction with various substituted phenols produces monomers that, upon polymerization, exhibit liquid crystalline behavior. The type and temperature range of the liquid crystalline phases are influenced by the substituents on the phenyl ring and the length of the flexible spacer (derived from the dibromoalkane). [, ]

- Antibacterial Agents: A quaternary ammonium salt synthesized from this compound demonstrates effective antibacterial activity against both Gram-negative and Gram-positive bacteria. This eco-friendly bactericide exhibits excellent biodegradability, making it a promising candidate for applications requiring antibacterial action without persistent environmental contamination. []

Q10: What analytical techniques are used to study this compound?

A10: Various analytical techniques are employed to characterize and study this compound and its derivatives:

- Gas Liquid Chromatography (GLC): Used to analyze the purity of 1,5-dilithiopentane. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information, particularly 1H NMR, which shows a characteristic signal for the α-CH2 group. [, , ]

- Infrared (IR) Spectroscopy: Used to analyze the structure and identify functional groups in synthesized compounds. [, , ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Employed to study the optical properties of synthesized compounds, especially in materials science applications. [, ]

- Mass Spectrometry (MS): Used for determining molecular weight and identifying fragments for structural elucidation. [, ]

- Elemental Analysis: Confirms the elemental composition of synthesized compounds. [, , ]

- X-ray Diffraction: Provides detailed structural information for crystalline compounds, including bond lengths, angles, and crystal packing. [, ]

- Scanning Electron Microscopy (SEM): Used to investigate the surface morphology and particle size of materials, particularly in nanoscale applications. []

- Differential Scanning Calorimetry (DSC): Measures the thermal transitions of materials, such as melting point, glass transition temperature, and heat capacity changes associated with phase transitions. This technique is particularly relevant for studying the thermal behavior of liquid crystalline materials. [, ]

- Polarized Optical Microscopy (POM): A complementary technique to DSC used to visualize the liquid crystalline phases and their transitions. []

Q11: What is known about the environmental impact of this compound?

A12: While specific information regarding the environmental impact of this compound is limited within the provided research, the development of an eco-friendly quaternary ammonium salt bactericide derived from this compound suggests a potential for creating derivatives with less persistent environmental impact. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.